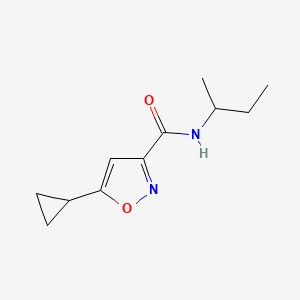

N-(sec-butyl)-5-cyclopropyl-3-isoxazolecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(sec-butyl)-5-cyclopropyl-3-isoxazolecarboxamide is a chemical compound of interest due to its potential application in various fields such as medicinal chemistry and agricultural chemistry. The structural elements, such as the isoxazole ring and cyclopropyl group, suggest its potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of similar isoxazole derivatives involves cycloaddition reactions, with modifications to introduce the sec-butyl and cyclopropyl groups. For instance, the synthesis of 3-carboxyisoxazoles has been demonstrated through the cycloaddition of carbethoxyformonitrile oxide to pyrrolidino-substituted butenamides, followed by ester hydrolysis (Patterson, Cheung, & Ernest, 1992). This method may be adapted to synthesize N-(sec-butyl)-5-cyclopropyl-3-isoxazolecarboxamide by choosing appropriate starting materials.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been extensively studied, revealing insights into the orientation of substituents and their electronic effects on the molecule's properties. Crystal structure analysis of related compounds provides a foundation for understanding the structural characteristics of N-(sec-butyl)-5-cyclopropyl-3-isoxazolecarboxamide, including bond lengths, angles, and conformational preferences (Habibi, Yazdanbakhsh, & Mousavifar, 2008).

Scientific Research Applications

Synthesis and Chemical Properties

- A series of compounds closely related to "N-(sec-butyl)-5-cyclopropyl-3-isoxazolecarboxamide" have been synthesized, with variations in their side chains and linkers. These compounds have been evaluated for their cytotoxicity across different cell lines, highlighting the structural relationship to known AT-specific alkylating agents and cytotoxins. The potential for constructing stable amine-based prodrugs designed for tumor-specific release has been explored, indicating a broad application in cancer therapy (Milbank et al., 1999).

Catalytic Activity in Organic Synthesis

- Research on polynuclear copper(I) pyrazolate complexes, including those derived from similar structural moieties as "N-(sec-butyl)-5-cyclopropyl-3-isoxazolecarboxamide", has shown that these complexes catalyze the conversion of alkenes into cyclopropane derivatives with interesting diastereomeric excesses. This suggests their utility in synthetic organic chemistry for creating structurally complex and valuable organic compounds (Maspero et al., 2003).

Antitumor Activity

- The antitumor potential of compounds structurally related to "N-(sec-butyl)-5-cyclopropyl-3-isoxazolecarboxamide" has been a subject of investigation, focusing on their ability to alkylate DNA and inhibit cancer cell growth. These studies contribute to understanding the mechanism of action and enhancing the therapeutic index of novel antitumor agents (Stevens et al., 1984).

Environmental Stability and Degradation

- The environmental behavior and degradation pathways of organophosphorus compounds, including those with structural similarities to "N-(sec-butyl)-5-cyclopropyl-3-isoxazolecarboxamide", have been studied. These investigations highlight the need for careful consideration of the environmental impact and degradation products of such chemicals (Katagi, 1993).

Bioactive Marine Derivatives

- A study on marine-derived actinomycetes has led to the isolation of new pyrazinones derivatives, demonstrating the potential of marine microorganisms as a source of novel bioactive compounds. This research adds to the growing interest in exploring marine biodiversity for drug discovery and development (Shaala et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-butan-2-yl-5-cyclopropyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-7(2)12-11(14)9-6-10(15-13-9)8-4-5-8/h6-8H,3-5H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDUMIBAOOVVLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=NOC(=C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(Sec-butyl)-5-cyclopropylisoxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4S*)-1-[3-(1H-imidazol-2-yl)benzoyl]-4-propylpyrrolidine-3-carboxylic acid](/img/structure/B5540027.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]acetamide](/img/structure/B5540034.png)

![N-(3,4-dimethoxybenzyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5540050.png)

![4-({4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide](/img/structure/B5540058.png)

![4-(2-chlorophenoxy)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5540062.png)

![2-benzyl-8-(2-phenoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540068.png)

![2-[(1-bromo-2-naphthyl)oxy]-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide](/img/structure/B5540087.png)

![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5540123.png)

![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5540136.png)

![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate](/img/structure/B5540143.png)

![2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B5540144.png)